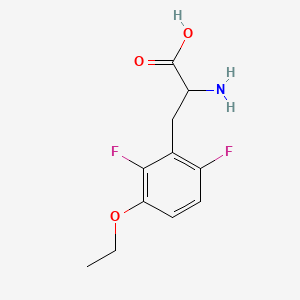

3-Ethoxy-2,6-difluoro-DL-phenylalanine

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUOGFHCCLUCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 2,6 Difluoro Dl Phenylalanine and Analogues

Strategies for Racemic and Chiral Synthesis

The creation of both racemic and enantiomerically pure forms of 3-Ethoxy-2,6-difluoro-DL-phenylalanine relies on a variety of powerful synthetic techniques. These range from asymmetric methods employing chiral auxiliaries and metal complexes to achieve high stereocontrol, to enzymatic resolutions for the separation of enantiomers, and specialized radiofluorination techniques for the introduction of fluorine isotopes.

Asymmetric Synthesis via Chiral Auxiliaries and Metal Complexes

Asymmetric synthesis provides a direct route to enantiomerically enriched amino acids, often utilizing chiral auxiliaries or chiral metal complexes to control the stereochemical outcome of bond-forming reactions.

Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have emerged as a leading methodology for the asymmetric synthesis of a wide array of non-canonical amino acids, including fluorinated derivatives. researchgate.netresearchgate.net These square-planar complexes serve as chiral nucleophilic glycine equivalents, allowing for the stereoselective alkylation of the α-carbon. nih.gov The chiral ligand, often derived from proline, effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.

The general approach involves the deprotonation of the Ni(II) complex with a base to form a nucleophilic enolate, which is then reacted with an electrophile, such as a substituted benzyl bromide. In the context of synthesizing this compound, the key electrophile would be 3-ethoxy-2,6-difluorobenzyl bromide. While specific examples utilizing this exact bromide are not documented in the reviewed literature, the methodology has been successfully applied to a variety of other substituted benzyl halides. nih.govnih.gov

Table 1: Key Features of Asymmetric Synthesis using Chiral Ni(II) Complexes

| Feature | Description |

| Chiral Control | High diastereoselectivity is achieved through the use of a chiral ligand, typically derived from proline, which directs the alkylation to one face of the glycine enolate. nih.gov |

| Substrate Scope | The method is applicable to a wide range of electrophiles, including various substituted benzyl halides, making it suitable for the synthesis of diverse phenylalanine analogues. nih.govnih.gov |

| Reaction Conditions | Alkylation is typically carried out under mild basic conditions. researchgate.net |

| Product Isolation | The desired amino acid is obtained after acidic hydrolysis to remove the chiral auxiliary and the nickel ion. researchgate.net |

The Schöllkopf reagent, a bis-lactim ether of a diketopiperazine derived from glycine and a chiral auxiliary (typically valine), is a well-established tool for the asymmetric synthesis of α-amino acids. nih.gov The methodology involves the deprotonation of the glycine methylene (B1212753) group to form a chiral, stabilized carbanion. This carbanion then undergoes stereoselective alkylation with an electrophile. The bulky side chain of the chiral auxiliary (e.g., isopropyl group of valine) effectively blocks one face of the anion, leading to high diastereoselectivity in the alkylation step.

For the synthesis of 2,6-difluorophenylalanine derivatives, the Schöllkopf reagent is alkylated with a corresponding 2,6-difluorobenzyl halide. nih.gov Subsequent acidic hydrolysis of the alkylated product cleaves the bis-lactim ether to afford the desired amino acid ester in high enantiomeric purity. This method has been successfully employed for the synthesis of N-protected 2,6-difluorophenylalanine derivatives. nih.gov

Table 2: Synthesis of Fluorinated Phenylalanine Derivatives using the Schöllkopf Reagent

| Electrophile | Product | Reference |

| 2,6-difluorobenzyl iodide | N-protected 2,6-difluorophenylalanine | nih.gov |

| 2-fluorobenzyl iodide | N-protected 2-fluorophenylalanine | nih.gov |

The asymmetric alkylation of chiral Ni(II) complexes of glycine Schiff bases is a cornerstone of this synthetic strategy. nih.gov The reaction proceeds with high thermodynamically controlled diastereoselectivity. nih.gov The choice of base, solvent, and reaction temperature can influence the yield and diastereomeric excess of the alkylated product. Following the alkylation, the newly synthesized amino acid is liberated from the complex by acidic hydrolysis. This robust methodology has proven effective for the synthesis of a wide variety of α-amino acids on a relatively large scale. nih.gov

Enzymatic Resolution and Asymmetric Hydrogenation Approaches for Optically Active Fluorine-Containing Building Blocks

Enzymatic methods offer a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases can be used for the enantioselective hydrolysis of racemic amino acid esters, where one enantiomer is preferentially hydrolyzed to the corresponding acid, while the other remains as the ester. This difference in chemical properties allows for their separation. While specific examples for this compound are not available, enzymatic resolutions have been successfully applied to other fluorinated arylcarboxylic acids and phenylalanine derivatives. mdpi.commdpi.com

Asymmetric hydrogenation is another key strategy for producing chiral building blocks. This method involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid, using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This approach can provide direct access to enantiomerically pure amino acids.

Radiofluorination Techniques for Labeled Phenylalanine Derivatives

The introduction of fluorine-18 ([¹⁸F]), a positron-emitting isotope, into phenylalanine derivatives is of significant interest for positron emission tomography (PET) imaging. Radiofluorination can be achieved through various methods, including nucleophilic substitution reactions. For aromatic systems, direct radiofluorination can be challenging. However, methods involving the radiofluorination of precursors such as those containing a good leaving group (e.g., nitro or trimethylammonium group) or using organometallic precursors like arylstannanes or arylboronic esters have been developed. nih.gov

For instance, the synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved via a multi-step process starting with a precursor that undergoes [¹⁸F]-fluoride exchange. nih.gov Direct radiofluorination of ʟ-phenylalanine with electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]AcOF has also been reported, though it often leads to a mixture of ortho, meta, and para isomers. nih.gov

[¹⁸F]-Fluoride Exchange and Direct Radiofluorination Methods

The introduction of the positron-emitting isotope ¹⁸F is a critical step in the synthesis of radiolabeled phenylalanine analogues for PET imaging. Direct radiofluorination methods are often employed for this purpose.

One common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For instance, precursors bearing a tosylate group can be subjected to radiofluorination using [¹⁸F]fluoride complexed with a phase-transfer catalyst like Kryptofix®/K⁺. nih.gov This is followed by deprotection steps to yield the final radiolabeled amino acid. nih.gov

Another approach is the copper-mediated [¹⁸F]fluorination of boronic acid precursors. nih.gov This method has been successfully applied to the synthesis of various [¹⁸F]arenes. nih.gov Similarly, organostannane precursors, such as trimethyl(phenyl)tin derivatives, have demonstrated good reactivity and stability for copper-mediated radiofluorination, yielding protected phenylalanine derivatives with high radiochemical conversion. nih.gov

The choice of precursor and reaction conditions is crucial for achieving high radiochemical yields and purity. The stability of the newly formed C-¹⁸F bond is also a significant consideration, particularly for benzylic fluorides. researchgate.net

| Precursor Type | Radiofluorination Method | Key Features |

| Tosylated Alcohols | Nucleophilic substitution with [¹⁸F]fluoride/Kryptofix®/K⁺ | Requires subsequent deprotection. nih.gov |

| Boronic Acids | Copper-mediated [¹⁸F]fluorination | Applicable to a range of arene substrates. nih.gov |

| Organostannanes | Copper-mediated [¹⁸F]fluorination | Good reactivity and stability of precursors. nih.gov |

Stereoselective Synthesis of Phenylalanine Derivatives

Achieving the desired stereochemistry in phenylalanine derivatives is paramount, as the biological activity of enantiomers can differ significantly. Several stereoselective synthetic methods have been developed to produce enantiomerically pure or enriched fluorinated phenylalanines.

One established method is the Erlenmeyer azalactone synthesis . This involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone intermediate. Subsequent reduction and hydrolysis yield the racemic fluorinated phenylalanine, which can then be resolved into its constituent enantiomers. nih.govbeilstein-journals.org For example, 2,5-difluorophenylalanine has been synthesized via this route. nih.govbeilstein-journals.org

Asymmetric hydrogenation of α-amidocinnamic acid derivatives is another powerful technique. nih.govbeilstein-journals.org This method utilizes chiral catalysts, often based on transition metals like rhodium complexed with chiral ligands, to achieve high enantioselectivity. researchgate.net For instance, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine was accomplished through the asymmetric hydrogenation of the corresponding α-amidocinnamic acid, followed by enzymatic hydrolysis to yield the desired enantiomer with high enantiomeric excess (>99% ee). nih.govbeilstein-journals.org

The use of chiral auxiliaries provides another avenue for stereocontrol. acs.orgacs.orgrsc.org A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed. For example, a chiral glycine equivalent can undergo a diastereoselective 1,3-dipolar cycloaddition, with the auxiliary later being cleaved to afford the C-glycosylated amino acid. acs.org Oxazolidinone auxiliaries, popularized by David Evans, are widely used in stereoselective alkylations and other transformations.

| Method | Key Features | Example Application |

| Erlenmeyer Azalactone Synthesis | Formation of an azalactone intermediate followed by reduction and hydrolysis. | Synthesis of (R)- and (S)-2,5-difluorophenylalanine. nih.govbeilstein-journals.org |

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts to hydrogenate α-amidocinnamic acids. | Synthesis of 3-bromo-4-fluoro-(S)-phenylalanine. nih.govbeilstein-journals.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reactions. | Synthesis of enantiomerically pure (R)- and (S)-α-amino acids. acs.org |

Advanced Synthetic Transformations in Phenylalanine Derivative Synthesis

The construction of complex phenylalanine derivatives often requires the use of advanced synthetic transformations to introduce specific functional groups and build the carbon skeleton.

Stille Coupling and Hydroboration Reactions

Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile for forming C-C bonds and is tolerant of a wide range of functional groups. researchgate.net In the synthesis of phenylalanine analogues, Stille coupling can be used to introduce alkyl or vinyl groups onto the aromatic ring. nih.gov For example, a triflate-substituted protected tyrosine derivative can undergo Stille coupling with vinyl or allyl tributylstannane to yield the corresponding alkenes, which can then be further functionalized. nih.gov

Hydroboration is a reaction where a borane adds across a double or triple bond. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation of the resulting organoborane can yield an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orglibretexts.org In the context of phenylalanine synthesis, hydroboration can be used to convert alkenyl side chains, introduced via methods like Stille coupling, into hydroxylated functionalities. nih.gov

Employing α-Fluorination and α-Amidocinnamic Acid Hydrogenation

Direct α-fluorination of phenylalanine derivatives can be achieved using electrophilic fluorinating reagents like Selectfluor. nih.gov This reaction can be catalyzed by copper(II) acetate in the presence of a chiral ligand to induce stereoselectivity. nih.gov The use of a picolinamide auxiliary has been shown to be effective in this transformation. nih.gov

As mentioned previously, the hydrogenation of α-amidocinnamic acids is a key step in many stereoselective syntheses of phenylalanine derivatives. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions is critical for achieving high conversion and enantioselectivity. nih.govbeilstein-journals.org

Racemization-Free Synthetic Pathways for Phenylalanine Enantiomers

Maintaining the stereochemical integrity of chiral centers is a significant challenge in multi-step syntheses. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can be a problematic side reaction, particularly during amide bond formation. mdpi.com

To circumvent this issue, specific coupling reagents and conditions have been developed to minimize or eliminate racemization. For example, the use of coupling reagents like T3P® and PyBOP® in amide coupling reactions has been shown to proceed without racemization, allowing for the synthesis of enantiomerically pure Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers from Boc-protected D- or L-phenylalanine. nih.gov

Another strategy involves crystallization-induced asymmetric transformation (CIAT) , where in-situ racemization and selective crystallization of a desired diastereomeric salt can lead to high yields of a single enantiomer. ut.ac.ir

Synthesis of Oxazole Intermediates from Phenylalanine

The oxazole ring is a heterocyclic motif found in numerous natural products and bioactive molecules. nih.govacs.orgthieme.denih.gov Phenylalanine and its derivatives can serve as precursors for the synthesis of oxazole-containing compounds.

One common method involves the Robinson-Gabriel synthesis , where an α-acylamino ketone is cyclized and dehydrated to form a 2,5-disubstituted oxazole. pharmaguideline.com Another approach is the van Leusen oxazole synthesis , which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to produce a 5-substituted oxazole. nih.govijpsonline.com

In the context of phenylalanine, the amino acid can be converted into an α-acylamino ketone, which then undergoes cyclodehydration to form the oxazole ring. acs.org These oxazole-containing amino acid derivatives can be valuable building blocks for the synthesis of peptidomimetics and other complex molecules. thieme.de

Green Synthesis Approaches for Schiff Bases Derived from α-Amino Acids

The development of environmentally friendly chemical processes has become a significant focus in modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. semanticscholar.orgresearchgate.net In the synthesis of Schiff bases derived from α-amino acids, several green chemistry approaches have emerged as powerful alternatives to conventional methods, which often require prolonged reaction times and the use of volatile organic solvents. researchgate.net These green techniques include microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry, which offer advantages such as accelerated reaction rates, higher yields, and simpler work-up procedures. researchgate.netmdpi.comscispace.com

Microwave-assisted synthesis has proven to be a particularly effective and eco-friendly method for preparing Schiff bases from α-amino acids. semanticscholar.org This technique utilizes microwave energy to heat the reaction mixture rapidly and uniformly, leading to a drastic reduction in reaction time compared to conventional heating. gavinpublishers.comelsevierpure.com For instance, the condensation of p-chlorobenzaldehyde with amino acids like DL-alanine, DL-valine, and L-phenylalanine has been successfully carried out solvent-free using microwave irradiation, with reactions completing in just 2-3 minutes. Similarly, the synthesis of Schiff bases from 2-phenylglycine methyl ester and various aromatic aldehydes showed a significant increase in yield (from 37% up to 96%) and a reduction in reaction time to 5.5-8.5 minutes when using microwave irradiation compared to conventional refluxing. semanticscholar.orgresearchgate.net This method is considered pollution-free, low-cost, and offers high yields with simplicity in processing. semanticscholar.orgresearchgate.net

Ultrasound irradiation, or sonochemistry, is another green technique that has been successfully applied to the synthesis of Schiff bases from α-amino acids. researchgate.net This method utilizes the physical and chemical effects of acoustic cavitation to promote the reaction. questjournals.org The formation and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, which accelerate the chemical transformation. researchgate.net Sonochemical synthesis can often be carried out at room temperature, reducing energy consumption, and typically requires shorter reaction times and less catalyst than conventional methods. For example, Schiff bases have been synthesized under ultrasonic conditions by reacting α-amino acids with aldehydes like 2-naphthaldehyde in the presence of K2CO3. researchgate.net This approach offers high yields in very short reaction times and is considered an efficient and environmentally friendly procedure. questjournals.orgresearchgate.net

Mechanochemistry, or grinding, offers a solvent-free route for the synthesis of Schiff bases. researchgate.netgoogle.com This method involves the direct grinding of solid reactants, sometimes with a small amount of a catalyst. The mechanical energy supplied during grinding initiates the chemical reaction. This technique is simple, fast, and economical, often proceeding at room temperature with excellent yields. researchgate.net For instance, Schiff bases from amino acids like glycine, phenylalanine, and tyrosine have been synthesized by grinding them with salicylaldehyde in a pestle and mortar. researchgate.net Wet mechanochemical synthesis has also been shown to promote fast reactions for amino acid derivative Schiff base copper(II) complexes, with typical reaction times of 20 minutes compared to 4 hours by conventional methods. elsevierpure.comresearchgate.net

Natural acids have also been explored as catalysts in solvent-free conditions, presenting a cheap, simple, and environmentally friendly option for Schiff base synthesis. ijraset.com

Table 1: Comparison of Conventional and Green Synthesis Methods for Schiff Bases Derived from α-Amino Acids

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | 2-phenylglycine methyl ester + various aldehydes | Ethanol | Longer than microwave method | 37-96 | semanticscholar.org |

| Microwave | 2-phenylglycine methyl ester + various aldehydes | None | 5.5-8.5 min | 96 | semanticscholar.orgresearchgate.net |

| Conventional | p-chlorobenzaldehyde + various amino acids | Ethanol | 9-10 min (heating) | Lower than microwave | gavinpublishers.com |

| Microwave | p-chlorobenzaldehyde + various amino acids | Methanol (minimal) | 3-5 min | Higher than conventional | gavinpublishers.com |

| Conventional | 2-amino-6-nitro benzothiazole + 3,5-diiodosalicylaldehyde | Ethanol | 2 hours | 38 | scispace.com |

| Microwave | 2-amino-6-nitro benzothiazole + 3,5-diiodosalicylaldehyde | Ethanol | 8-10 min | 78 | scispace.com |

| Conventional | L-amino acid + aldehyde + copper(II) acetate | Solution | 4 hours | - | elsevierpure.comresearchgate.net |

| Mechanochemical | L-amino acid + aldehyde + copper(II) acetate | Minimal solvent | 20 min | - | elsevierpure.comresearchgate.net |

| Ultrasound | α-amino acids + 2-naphthaldehyde | - | 5-15 min | 85-96 | researchgate.netresearchgate.net |

| Grinding | Amino acids + salicylaldehyde | Solvent-free | - | Excellent | researchgate.net |

Biological Activity and Pharmacological Mechanisms of Fluorinated Phenylalanine Derivatives

Enzyme Modulation and Inhibition Profiles

The incorporation of fluorine into phenylalanine can lead to potent enzyme inhibitors. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, can lead to enhanced binding affinity and stability of the enzyme-inhibitor complex. nih.govrsc.org

Phenylalanine is a crucial precursor for the synthesis of several neurotransmitters, including dopamine (B1211576) and norepinephrine. drugbank.com The enzymes involved in these pathways, such as tyrosine hydroxylase, are potential targets for therapeutic intervention. While direct studies on 3-Ethoxy-2,6-difluoro-DL-phenylalanine are not available, the introduction of substituents on the phenyl ring of phenylalanine can influence its interaction with enzymes involved in neurotransmitter metabolism. For instance, L-phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells. drugbank.com Modifications to the phenylalanine structure could potentially modulate this process.

The proteasome is a multi-subunit enzyme complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. cancernetwork.comnih.govyoutube.com Certain amino acids, including phenylalanine, have been shown to inhibit the chymotrypsin-like activity of the proteasome. nih.gov This suggests that phenylalanine derivatives could be developed as proteasome inhibitors.

The design of selective proteasome inhibitors often involves modifying peptide-based structures. For example, replacing the P1 valine mimic in syringolins with aromatic moieties like those from phenylalanine can enhance the inhibition of the β5 subunit, which has a substrate preference similar to chymotrypsin (B1334515). nih.gov Furthermore, non-covalent di-peptide inhibitors based on a capped tri-peptide containing S-homo-phenylalanine have demonstrated potent and selective inhibition of the chymotrypsin-like (β5) activity of the proteasome. nih.gov The selectivity for different proteasome subunits (e.g., β1, β2, β5) is a critical aspect of inhibitor design, as it can influence both efficacy and toxicity. cancernetwork.commdpi.com For instance, carfilzomib (B1684676) shows greater selectivity for the β5 subunit compared to bortezomib, which may contribute to its different tolerability profile. cancernetwork.com The development of subunit-specific inhibitors is an active area of research, with some natural products showing unprecedented selectivity for specific subunits like mouse β2i. acs.org

The table below summarizes the inhibitory activity of selected compounds on different proteasome subunits.

| Compound/Inhibitor | Target Subunit(s) | Selectivity | Reference |

| Phenylalanine | Chymotrypsin-like | - | nih.gov |

| Syringolin analogs with Phenylalanine-like moieties | β5 | Preferential | nih.gov |

| Capped S-homo-phenylalanine di-peptide | β5 | Highly Selective | nih.gov |

| Carfilzomib | β5 | Highly Selective | cancernetwork.com |

| Bortezomib | β5, β1 | Less Selective | cancernetwork.com |

| Glidobactin A (GlbA) | mouse β2i | Highly Selective | acs.org |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. youtube.com Inhibition of DPP-4 is a therapeutic approach for type 2 diabetes. nih.govnih.gov

Phenylalanine-based structures have been explored for the development of potent and selective DPP-4 inhibitors. nih.gov For example, anti-substituted β-methylphenylalanine derived amides have been identified as potent DPP-IV inhibitors with excellent selectivity over related enzymes like DPP8 and DPP9. nih.gov The drug sitagliptin (B1680988), a potent DPP-4 inhibitor, contains a (R)-2,4,5-trifluorophenylalanine moiety, highlighting the importance of fluorination in this class of inhibitors. nih.gov The fluorine atoms in sitagliptin are thought to enhance its potency and pharmacokinetic properties. The development of DPP-4 inhibitors involves exploring various chemical scaffolds, including those based on phenylalanine, to achieve high potency and selectivity. nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders and for cosmetic applications. nih.govnih.gov Phenylalanine derivatives have been investigated as tyrosinase inhibitors. nih.gov For example, kojic acid-phenylalanine amides have been shown to exhibit strong noncompetitive inhibition of tyrosinase. nih.gov More recently, hydroxypyridinone-L-phenylalanine conjugates have been synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com These studies suggest that the phenylalanine scaffold can be a valuable template for designing novel tyrosinase inhibitors.

Receptor Binding Kinetics and Interactions

The binding of a ligand to its receptor is the initial step in many physiological processes. The kinetics of this interaction, including the on- and off-rates, are crucial determinants of the ligand's biological activity. wikipedia.orgacs.org

The introduction of fluorine into a ligand can significantly impact its binding affinity for a receptor. nih.govrsc.org Fluorination can alter the electronic properties of the aromatic ring, influencing interactions such as cation-π stacking. nih.gov While fluorination can sometimes destabilize cation-π interactions, the increased hydrophobicity of fluorinated aromatic amino acids can enhance binding affinity. nih.gov

The effect of fluorination on binding affinity is context-dependent and can vary based on the specific receptor and the position of the fluorine atoms. nih.govacs.org For instance, in some systems, increasing the number of fluorine substitutions on a phenylalanine ring leads to a linear decrease in cation-π binding energy. nih.gov However, fluorination can also have favorable effects on binding through other mechanisms, such as altering the conformation of the ligand to better fit the receptor's binding pocket or participating in favorable interactions with the protein. nih.govacs.org The ability of fluorine to modulate the physicochemical properties of a molecule without significantly increasing its size makes it a valuable tool in drug design for optimizing ligand-receptor interactions. mdpi.com

Conformational Selection and Induced Fit Models in Ligand-Receptor Interactions

The binding of a ligand (such as a phenylalanine derivative) to a protein receptor is a dynamic process that has long been described by two primary models: induced fit and conformational selection. nih.gov

The induced fit model posits that a ligand binds to a receptor, inducing a conformational change in the protein to achieve a complementary and stable complex. youtube.com This can be visualized as a flexible glove changing its shape to accommodate a hand. nih.gov

The conformational selection model suggests that a protein exists in a natural equilibrium of different conformations, some of which are capable of binding a ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards that state. youtube.comnih.gov

The distinction is crucial: induced fit involves a ligand-driven change, while conformational selection involves the ligand "catching" a pre-existing, favorable shape. youtube.com Modern analytical techniques have revealed that both mechanisms can coexist, and the predominant pathway may depend on the specific ligand and receptor. biorxiv.org For fluorinated phenylalanine derivatives like this compound, the specific substitutions on the phenyl ring alter its size, shape, and electronic distribution. These alterations can influence the kinetics of binding and determine whether the derivative favors an induced-fit mechanism or selectively binds to a pre-existing protein conformation, thereby dictating its biological effect. nih.gov

Halogen Bonds and Protein-Ligand Interactions

A halogen bond is a non-covalent interaction between a halogen atom (X) in one molecule (e.g., C-X) and a Lewis base (like oxygen or nitrogen) in another. soci.org This interaction arises from an area of positive electrostatic potential, known as a "σ-hole," located on the halogen atom opposite the covalent C-X bond. soci.orgijres.org The strength of this bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl > F. soci.org

Antimicrobial and Anti-inflammatory Activities of Phenylalanine Derivatives

Phenylalanine derivatives have been widely explored for their therapeutic potential, including their ability to combat microbial infections and inflammation.

Selective Antibacterial Activity of Naturally Occurring Phenylalanine Derivatives

Certain derivatives of phenylalanine have demonstrated significant antibacterial properties. Cationic surfactants derived from L-phenylalanine esters, for instance, have been shown to be active against a range of bacteria, with greater efficacy typically observed against Gram-positive strains compared to Gram-negative ones. nih.govresearchgate.net The antibacterial activity of these compounds is often related to their alkyl chain length, exhibiting a "cut-off effect" where potency increases with chain length up to an optimal point (often around 12 carbon atoms) before declining. nih.govmdpi.com

The mechanism often involves the interaction of these surfactant-like molecules with the bacterial cell membrane, leading to disruption, depolarization, and ultimately cell death. nih.govrsc.org Furthermore, the incorporation of L-phenylalanine into the sequence of natural antimicrobial peptides, such as protonectin, has been shown to enhance selective antibacterial activity against Gram-positive bacteria. nih.gov This selectivity is attributed in part to the interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria, which can hamper the peptide's access to the cell membrane. nih.gov

Below is a table showing the minimum inhibitory concentration (MIC) values for various phenylalanine-based surfactants against different bacterial strains, illustrating the effect of alkyl chain length on activity.

| Compound | Alkyl Chain | S. aureus (μM) | B. subtilis (μM) | E. coli (μM) | P. aeruginosa (μM) |

|---|---|---|---|---|---|

| C8PC3NH3Cl | C8 | 250 | 250 | >500 | >500 |

| C10PC3NH3Cl | C10 | 62 | 125 | 500 | 500 |

| C12PC3NH3Cl | C12 | 31 | 31 | 125 | 250 |

| C14PC3NH3Cl | C14 | 31 | 31 | 125 | 125 |

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylalanine-derived cationic surfactants against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. Data demonstrates the increase in potency with longer alkyl chains. Adapted from mdpi.com.

Anti-inflammatory Effects of Aza-Analogs Derived from Phenylalanine

Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are of significant interest in medicinal chemistry. While specific studies on aza-analogs of this compound are not available, research into related structures highlights their potential. For example, novel aza-bicyclic structures that incorporate a phenylalanine moiety have been designed as antagonists of α4β1 and α4β7 integrins. nih.gov These integrins are involved in cell adhesion processes central to inflammatory responses, and potent antagonists have shown efficacy in animal models of asthma. nih.gov

More broadly, other non-aza phenylalanine derivatives have been synthesized and tested for anti-inflammatory activity. nih.gov A series of N-(2-benzoylphenyl)alanine derivatives were found to be active in models of pleural effusion and arthritis. nih.gov In other research, a novel series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate (B1217596) derivatives showed significant anti-inflammatory, analgesic, and antipyretic activities, with some compounds exhibiting selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. africaresearchconnects.comresearchgate.net These findings underscore the potential of using the phenylalanine scaffold to develop new anti-inflammatory agents.

Incorporation of Fluorinated Phenylalanines into Proteins

One of the most powerful applications of fluorinated amino acids is their incorporation into peptides and proteins to modify their properties. nih.govnih.govnih.gov This strategy, which can be achieved through chemical peptide synthesis or biosynthetic methods, leverages the unique properties of fluorine to enhance protein function and stability. nih.govrsc.org

Effects on Catabolic Stability of Therapeutic Proteins and Peptide-Based Vaccines

A primary goal of incorporating fluorinated phenylalanines into therapeutic proteins and peptide-based vaccines is to increase their stability against enzymatic degradation (catabolic stability). nih.gov The strong carbon-fluorine bond can protect adjacent peptide bonds from cleavage by proteases, thereby extending the half-life and shelf life of these biological drugs. nih.govnih.gov This enhanced stability is a significant advantage, as many peptide therapeutics are otherwise limited by their rapid clearance in the body. nih.gov

The impact of fluorination, however, is highly context-dependent. While many studies report enhanced thermal and chemical stability, the effect on proteolytic stability can vary. researchgate.netfu-berlin.de For instance, incorporating hexafluoroleucine into a therapeutic peptide showed protection against a key regulatory protease. researchgate.net Conversely, the global incorporation of monofluorinated phenylalanines into a histone acetyltransferase led to reduced proteolytic stability against chymotrypsin. researchgate.net An analogue of the antimicrobial peptide magainin-2 containing pentafluorophenylalanine showed improved stability towards trypsin and chymotrypsin digestion, but only when in a membrane environment. fu-berlin.de This suggests that the stabilizing effect can be attributed to an increased tendency of the fluorinated peptide to adopt a protected conformation within a lipid bilayer. fu-berlin.de These findings highlight that the number and position of fluorine atoms, as well as the protein's environment, are critical factors in determining the ultimate effect on stability.

| Fluorinated Amino Acid | Protein/Peptide System | Observed Effect on Stability | Reference |

|---|---|---|---|

| p-Fluorophenylalanine | Histone Acetyltransferase (tGCN5) | Reduced proteolytic stability against chymotrypsin | researchgate.net |

| Pentafluorophenylalanine | Magainin-2 analogue | Improved stability towards trypsin and chymotrypsin in a membrane environment | fu-berlin.de |

| Hexafluoroleucine | Glucagon-like peptide-1 (GLP-1) | Protection against Dipeptidylpeptidase 4 (DPP IV) | researchgate.net |

| Pentafluorophenylalanine | General Protein Engineering | Used to stabilize proteins, known as the 'fluoro-stabilization effect' | nih.gov |

Table 2: Summary of research findings on the effects of incorporating fluorinated amino acids on protein stability.

Modulation of Protein Function, Stability, and Substrate Selectivity

There is no available research data on the modulation of protein function, stability, or substrate selectivity by this compound.

In broader studies of fluorinated amino acids, the incorporation of fluorine into phenylalanine can influence protein characteristics. The high electronegativity of fluorine can alter the electronic properties of the amino acid's phenyl ring, which may lead to changes in protein folding, stability, and interactions with other molecules. chemblink.com Generally, the introduction of fluorinated phenylalanines into peptides and proteins can enhance their stability. chemblink.com This is a general observation for the class of compounds and not a specific finding for this compound.

Application in Identifying Enzyme-Substrate Complexes and Protein Aggregation Mechanisms

There is no available research data on the application of this compound in identifying enzyme-substrate complexes or in the study of protein aggregation mechanisms.

As a general tool in biochemistry, peptides containing fluorinated phenylalanine derivatives have been utilized to investigate enzyme-substrate complexes and the mechanics of protein aggregation. chemblink.com The fluorine atom can serve as a useful probe for NMR studies, aiding in the characterization of protein structure and interactions. chemblink.com Furthermore, the aggregation of phenylalanine itself has been linked to conditions like phenylketonuria, and understanding these aggregation pathways is an active area of research. However, no studies have been published that specifically employ this compound for these purposes.

Metabolic Pathways and Biotransformation of Fluorinated Phenylalanine Derivatives

Microbial Metabolism of DL-Phenylalanine Analogues

The microbial degradation of aromatic amino acids, including phenylalanine and its analogues, is a key process in environmental carbon and nitrogen cycling. While comprehensive studies on the microbial metabolism of 3-Ethoxy-2,6-difluoro-DL-phenylalanine are not available, the metabolic pathways of related compounds provide a framework for predicting its likely biotransformation.

Microorganisms have evolved diverse strategies to metabolize DL-phenylalanine. For instance, the fungus Aspergillus niger has been shown to metabolize DL-phenylalanine through separate pathways for the D- and L-isomers. nih.gov The degradation of D-phenylalanine is initiated by a D-amino acid oxidase, while L-phenylalanine is acted upon by an L-phenylalanine:2-oxoglutarate aminotransferase. nih.gov Both pathways converge at phenylpyruvic acid, which is then further metabolized. nih.gov

The introduction of fluorine atoms onto the aromatic ring, as seen in this compound, presents a significant challenge to microbial degradation. The high stability of the carbon-fluorine bond makes these compounds recalcitrant to many microbial enzyme systems. researchgate.netmdpi.comresearchgate.net The position of fluorine substitution is a critical determinant of biodegradability. For example, while some microbes can degrade monofluorinated benzoates under specific conditions, polyfluorinated aromatics are generally more resistant. researchwithrutgers.com It is known that microbial degradation of fluoroaromatics can be initiated by oxygenases, but this process is less common in anaerobic environments. researchgate.net

The presence of the ethoxy group at the 3-position and the difluoro substitutions at the 2- and 6-positions of this compound would likely influence its microbial metabolism. The ethoxy group could potentially be a site for initial enzymatic attack, such as O-dealkylation. However, the steric hindrance and the electron-withdrawing effects of the adjacent fluorine atoms might impede this process. The difluorination at the ortho-positions to the alanine (B10760859) side chain could also block typical aromatic ring-opening mechanisms.

| Compound | Organism | Key Metabolic Steps |

| DL-Phenylalanine | Aspergillus niger | D-amino acid oxidase (for D-isomer), L-phenylalanine aminotransferase (for L-isomer) leading to phenylpyruvic acid. |

| Fluorobenzoates | Pseudomonas stutzeri | Defluorination under denitrifying conditions. |

| Fluoranthene | Mycobacterium spp. | Mineralization through various catabolic pathways. |

Considerations for Mammalian Metabolic Stability and Cytochrome P450 Interactions in Drug Design

In mammals, the liver is the primary site for the metabolism of xenobiotics, including fluorinated phenylalanine derivatives. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism, catalyzing oxidative reactions that increase the polarity of compounds, facilitating their excretion. youtube.comnih.govnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability. By replacing hydrogen atoms at metabolically labile positions with fluorine, the C-H bonds are strengthened, making them less susceptible to CYP-mediated hydroxylation. manchester.ac.uk In the case of this compound, the two fluorine atoms at positions 2 and 6 are expected to significantly block aromatic hydroxylation, a common metabolic pathway for phenylalanine.

The ethoxy group at the 3-position is another potential site for metabolism. O-dealkylation is a common metabolic reaction catalyzed by CYP enzymes. Studies on alkyl-substituted polycyclic aromatic hydrocarbons have shown that metabolism can be shifted to the alkyl side chain. researchgate.netnih.gov Therefore, it is plausible that this compound could undergo O-deethylation to form the corresponding 3-hydroxy derivative.

While fluorination generally increases metabolic stability, defluorination by CYP enzymes can occur, although it is a less frequent event. manchester.ac.uk This process can lead to the formation of reactive metabolites. The initial step in the metabolism of many aromatic compounds is the formation of an arene oxide intermediate, which can then be hydrolyzed by epoxide hydrolases to form a dihydrodiol. tandfonline.comnih.gov The difluoro substitution pattern in this compound might influence the propensity for arene oxide formation and subsequent metabolic pathways.

| CYP Isoform | Substrates | Inducers | Inhibitors |

| CYP1A2 | Caffeine, Theophylline | Tobacco, Carbamazepine | Ciprofloxacin, Fluvoxamine |

| CYP2C9 | Warfarin, Ibuprofen | Rifampin, Secobarbital | Fluconazole, Amiodarone |

| CYP2D6 | Codeine, Metoprolol | - | Fluoxetine, Paroxetine |

| CYP3A4/5 | Statins, Calcium channel blockers | Rifampin, St. John's Wort | Ketoconazole, Ritonavir |

Genetic Engineering Approaches in Phenylalanine Biosynthesis and Metabolism Research

Genetic engineering has emerged as a powerful tool for both the production of novel amino acid analogues and for studying their metabolic pathways. The biosynthesis of L-phenylalanine in microorganisms like Escherichia coli has been extensively studied and engineered for enhanced production. nih.govresearchgate.net These strategies often involve the redirection of metabolic flux towards the desired product by inactivating competing pathways and overexpressing key biosynthetic enzymes. nih.gov Similar approaches could potentially be adapted for the microbial production of this compound, provided that suitable precursor molecules are supplied and that the endogenous enzymes can tolerate the substituted substrate.

A significant advancement in the study of phenylalanine analogues has been the development of methods for their site-specific incorporation into proteins. This is achieved through the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's translational machinery. nih.govacs.org Notably, a mutant of the pyrrolysyl-tRNA synthetase (PylRS) has demonstrated remarkable substrate promiscuity, enabling the incorporation of a wide variety of substituted phenylalanine derivatives into proteins in both E. coli and mammalian cells. acs.org This technology opens up the possibility of producing proteins containing this compound, which would be invaluable for studying its effects on protein structure and function, as well as for investigating its metabolic fate within a cellular context.

The ability to genetically encode such complex non-canonical amino acids provides a powerful platform for detailed mechanistic studies of their biotransformation and for the development of novel biocatalysts with tailored specificities for fluorinated compounds.

| Substituted Phenylalanine Derivative | Method of Incorporation |

| para-acetyl-L-phenylalanine | Evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase |

| meta-substituted phenylalanine derivatives | Pyrrolysyl-tRNA synthetase mutant (N346A/C348A) |

| ortho-substituted phenylalanine derivatives | Pyrrolysyl-tRNA synthetase mutant (N346A/C348A) |

| 3-iodo-L-phenylalanine | Evolved E. coli tyrosyl-tRNA synthetase |

Analytical and Characterization Methodologies in Research on 3 Ethoxy 2,6 Difluoro Dl Phenylalanine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. They rely on the interaction of electromagnetic radiation with the molecule to reveal details about its chemical bonds and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 3-Ethoxy-2,6-difluoro-DL-phenylalanine, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR: This technique would identify the number and types of hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the ethoxy group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the amino acid backbone (the alpha-hydrogen and the beta-hydrogens), and any protons on the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the hydrogen atoms.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carbons of the ethoxy group, the aromatic ring, and the phenylalanine backbone (the carboxylic acid carbon, the alpha-carbon, and the beta-carbon) would be expected. The presence of fluorine atoms would cause characteristic splitting of the signals for the fluorinated carbons and adjacent carbons, providing definitive evidence for their positions on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This high-precision measurement would allow for the unambiguous confirmation of the compound's chemical formula (C₁₁H₁₃F₂NO₃), distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds. For a polar molecule like an amino acid derivative, reversed-phase HPLC would be the method of choice. In this setup, the compound would be passed through a column with a nonpolar stationary phase, using a polar mobile phase. The retention time of the compound would be a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of the sample to that of a reference standard, the purity can be accurately determined, typically aiming for a purity of >95% or higher for research applications.

Solid-State Analysis

Solid-state analysis provides information about the arrangement of molecules in a crystal lattice, which is crucial for understanding the physical properties of the compound.

X-ray Single Crystallography for Absolute Configuration Determination

X-ray single crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is a racemate (containing both D and L enantiomers), growing a suitable single crystal would allow for the determination of the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. If a chiral resolution were performed to separate the enantiomers, X-ray crystallography of a single enantiomer could be used to determine its absolute configuration (whether it is the D or L form). This technique provides an unambiguous and highly detailed picture of the molecular architecture.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and degree of crystallinity of a sample. In the context of pharmaceutical sciences and materials research, XRPD is crucial for identifying different polymorphic forms of a compound, which can have significant implications for its stability, solubility, and bioavailability.

For a novel compound like this compound, XRPD analysis would be a critical step following synthesis to confirm its solid-state properties. The technique involves irradiating a powdered sample of the material with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles, which are determined by the arrangement of atoms in the crystal structure (Bragg's Law). The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

While specific XRPD data for this compound is not publicly available, research on analogous fluorinated phenylalanine derivatives demonstrates the utility of this method. For instance, studies on other fluorinated amino acids have utilized XRPD to distinguish between crystalline and amorphous phases and to identify different polymorphic states. researchgate.net The analysis of Fmoc-phenylalanine, a related derivative, showed sharp, distinct peaks in its powdered form, indicative of a crystalline nature, whereas its lyophilized gel form exhibited broad peaks, suggesting a semi-crystalline or amorphous character. researchgate.net Similarly, structural investigations of other novel fluorinated phosphonate (B1237965) analogues of phenylalanine have relied on single-crystal X-ray diffraction, a related technique, to determine their three-dimensional structure in the solid state. exlibrisgroup.com

Hypothetical XRPD Data for this compound

The following table represents a hypothetical XRPD peak list for a crystalline form of this compound. This data would be used to identify and characterize the specific crystalline form of the compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 12.3 | 7.19 | 45 |

| 15.8 | 5.60 | 78 |

| 19.1 | 4.64 | 62 |

| 21.7 | 4.09 | 89 |

| 25.4 | 3.50 | 55 |

| 28.9 | 3.09 | 33 |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Drug Discovery and Chemical Biology

Use as Building Blocks for Peptidomimetic Agents and Non-Canonical Amino Acids

The synthesis of novel therapeutic agents often relies on the availability of unique chemical building blocks. chemscene.com Non-canonical amino acids like 3-Ethoxy-2,6-difluoro-DL-phenylalanine serve as critical starting materials for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of fluorinated phenylalanines into peptide sequences can lead to advantageous biophysical, chemical, and biological characteristics. nih.gov

The process of incorporating ncAAs into proteins can be achieved through various methods, including the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase (aa-RS) pairs, which allows for site-specific insertion in response to a redefined codon. nih.gov This methodology has been successfully applied in numerous cell types, from E. coli to eukaryotic cells. nih.gov The presence of the 2,6-difluoro and 3-ethoxy substitutions on the phenyl ring of this compound provides a unique structural motif that can be used to probe and modulate biological interactions. For instance, acetylated and brominated phenylalanine derivatives are used to create novel compounds with tailored biological activities, particularly for neurological disorders. nbinno.com Similarly, the unique electronic and steric properties of this compound make it a valuable building block for synthesizing new chemical entities with potential therapeutic applications.

Table 1: Methods for Incorporation of Non-Canonical Amino Acids (ncAAs)

| Method | Description | Key Features |

|---|---|---|

| Orthogonal Synthetase-tRNA Pairs | Co-evolved aminoacyl-tRNA synthetase (aa-RS) and tRNA pairs are expressed in a host cell. The aa-RS specifically charges its cognate tRNA with the ncAA, which is then incorporated at a designated codon (e.g., an amber stop codon). nih.gov | High specificity; applicable in a wide range of cell types; enables site-directed incorporation. nih.gov |

| Chemical Aminoacylation | An ncAA is chemically ligated to a suppressor tRNA in vitro. The resulting aminoacylated tRNA is then microinjected into a cell (e.g., Xenopus oocyte) along with the target mRNA. nih.gov | Broad range of ncAAs can be used; useful for structure-function studies in specific systems. nih.gov |

| Genetic Code Reprogramming | Reassigning codons, such as initiator or sense codons, to encode ncAAs. For example, an orthogonal initiator tRNA can be engineered to initiate protein synthesis with an ncAA in response to a specific codon. biorxiv.orgiu.edu | Allows for the incorporation of multiple distinct ncAAs into a single protein; expands the genetic code further. biorxiv.orgiu.edu |

Modulators for Therapeutic Proteins and Peptide-Based Vaccines

Therapeutic proteins and peptide-based vaccines are at the forefront of modern medicine, but their efficacy can be limited by poor stability and rapid degradation in the body. The incorporation of fluorinated amino acids into these biomolecules is a recognized strategy to enhance their stability against enzymatic degradation. nih.govresearchgate.net The strong carbon-fluorine bond is resistant to cleavage, which can prolong the half-life and bioavailability of a peptide-based therapeutic.

Peptide-based vaccines work by presenting specific B-cell or T-cell epitopes to the immune system to elicit a targeted response. mdpi.com The choice and design of these peptide epitopes are critical for vaccine efficacy. mdpi.comnih.gov By substituting a natural phenylalanine residue with this compound, it may be possible to modulate the conformation of the peptide epitope, potentially leading to a more potent and specific immune response. nih.gov This modification could enhance the stability of the peptide, ensuring it remains intact long enough to be recognized by the immune system.

Development of Enzyme Inhibitors for Diverse Therapeutic Areas

Fluorinated amino acids have a significant history as components of potent and selective enzyme inhibitors. nih.govresearchgate.net The unique electronic properties of fluorine can alter the way a molecule binds to an enzyme's active site, leading to enhanced inhibition. Research has shown that incorporating fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors can have a profound impact on their potency and selectivity. nih.gov

For example, a study on tripeptide epoxyketone proteasome inhibitors found that substituting standard phenylalanine with fluorinated versions led to compounds with altered and sometimes enhanced inhibitory profiles against different proteasomal subunits (β1, β2, and β5). nih.gov Specifically, one such compound emerged as one of the most selective inhibitors for the β5 subunit known to date. nih.gov This suggests that this compound could be a valuable component in designing highly specific inhibitors for a range of enzyme targets in therapeutic areas such as oncology and inflammatory diseases.

Table 2: Effect of Fluorinated Phenylalanine on Proteasome Inhibitor Activity

| Compound Type | Modification | Effect on Potency & Selectivity |

|---|---|---|

| Peptide Epoxyketones | Incorporation of fluorinated Phe at P2 and P3 positions | The effect depends on the site of substitution. nih.gov |

Tools for Studying Enzyme-Substrate Complexes and Protein Aggregation

Understanding the intricate interactions between enzymes and their substrates is fundamental to drug design. Peptides and proteins that contain fluorinated phenylalanine serve as important tools for probing these interactions. researchgate.net The fluorine atom can be used as a sensitive reporter for NMR spectroscopy, allowing researchers to gain detailed insights into the binding and catalytic mechanisms of enzymes.

Furthermore, the aggregation of proteins is a hallmark of several debilitating diseases, including neurodegenerative disorders. The amino acid phenylalanine itself has been shown to form amyloid-like fibrils and can induce the aggregation of other proteins. nih.gov This process is believed to have direct relevance to the pathology of phenylketonuria (PKU). nih.gov By introducing substitutions like the ethoxy and difluoro groups found in this compound, researchers can systematically study the molecular forces driving protein aggregation. This modified amino acid can be incorporated into peptides to investigate how changes in hydrophobicity and electronic distribution on the phenyl ring affect aggregation kinetics and fibril morphology.

Strategies for Enhancing Drug Transportation and Bioavailability through Fluorination

A major challenge in drug development is ensuring that a therapeutic agent can reach its target in the body in sufficient concentrations. The bioavailability of a drug is influenced by factors such as its solubility, membrane permeability, and metabolic stability. The introduction of fluorine into a molecule is a well-established strategy to modulate these properties favorably. nih.gov

Design of Drug Delivery Systems Utilizing Phenylalanine Derivatives

Phenylalanine and its derivatives have been successfully used to construct novel drug delivery systems. These systems are designed to carry a therapeutic payload to a specific site in the body or to control its release over time. For example, self-assembling hydrogels composed of N-Fluorenylmethyloxycarbonyl phenylalanine (Fmoc-Phe) derivatives have been developed for the sustained release of proteins and small-molecule drugs. nih.gov These materials are often biocompatible and can be formulated to release their cargo in response to specific physiological conditions. nih.gov

In other research, microtubes formed from the self-assembly of L-diphenylalanine have been evaluated as potential drug carriers, demonstrating the ability to modulate the release of a model drug in a controlled manner. nih.gov Additionally, cobalt(III) complexes with phenylalanine have been investigated for hypoxia-activated drug delivery, a strategy aimed at targeting cancerous tissues which are often low in oxygen. rsc.org The unique structure of this compound, with its combination of hydrophobic and polar features, makes it a candidate for developing new self-assembling materials or metal-based complexes for advanced drug delivery applications.

Table 3: Phenylalanine Derivatives in Drug Delivery Systems

| Delivery System | Phenylalanine Derivative | Mechanism and Application |

|---|---|---|

| Supramolecular Hydrogels | Fmoc-F5-Phe-DAP (a perfluorinated Fmoc-Phe derivative) | Self-assembles into a hydrogel network that encapsulates and provides sustained release of protein therapeutics. nih.gov |

| Self-Assembled Microtubes | L-diphenylalanine (FF) | Forms microtubes that can be loaded with a drug (e.g., Rhodamine B) and modulate its release, following first-order kinetics. nih.gov |

| Hypoxia-Activated Complexes | Cobalt(III)-phenylalanine complexes | The complex is stable under normal oxygen levels but releases the phenylalanine ligand (or a drug analogue like melphalan) under hypoxic conditions, targeting tumors. rsc.org |

Prodrug Design Incorporating Phenylalanine as Linkers

A prodrug is an inactive or less active form of a drug that is converted into the active therapeutic agent within the body. This approach is often used to improve a drug's solubility, stability, or to target it to specific tissues. Amino acids are frequently used as linkers in prodrug design because they are generally safe and can hijack natural transport systems to enhance drug uptake. nih.gov

Specifically, phenylalanine derivatives have been used to target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells and at the blood-brain barrier. nih.govnih.gov By attaching a drug to a phenylalanine moiety, the resulting prodrug can be actively transported into target cells via LAT1, thereby increasing its intracellular concentration and therapeutic effect. nih.gov The structure of the phenylalanine linker, including substitutions on the phenyl ring, can influence the rate of transport and subsequent cleavage to release the active drug. nih.gov The 3-ethoxy and 2,6-difluoro groups of this compound could be strategically employed to fine-tune the properties of a prodrug, optimizing its transport, stability, and release kinetics for a specific therapeutic goal. Novel linker systems, such as those based on 3-aminoxypropionate, are also being developed for cyclization-activated release, a process that can be triggered by specific enzymes like proteases. researchwithrutgers.com

Preclinical Research Findings for Fluorinated Phenylalanine Analogues

In Vitro Efficacy Studies

Antiproliferative Effects in Cancer Cell Lines

Fluorinated phenylalanine analogues have been investigated for their potential as anticancer agents. The incorporation of these analogues into peptides and other molecules can lead to enhanced stability and targeted activity. For instance, 2-fluoro-ʟ-phenylalanine derivatives are integral to the synthesis of gastrazole (B607603) (JB95008), a potent and highly selective cholecystokinin-2 (CCK2) receptor antagonist. nih.gov This compound has demonstrated inhibitory activity against the growth of pancreatic cancer in both in vitro and in vivo studies. nih.gov

While direct antiproliferative data for many specific fluorinated phenylalanine analogues remains limited in publicly accessible literature, the broader class of fluorinated compounds has shown promise. For example, fluoropyrimidine derivatives have been studied for their antiproliferative effects against human tumor xenografts. nih.gov

Antimicrobial Assays

The search for novel antimicrobial agents has led to the exploration of fluorinated phenylalanine derivatives. These compounds have shown activity against both bacterial and fungal pathogens.

One area of investigation involves the use of peptide carrier systems to deliver antimicrobial agents into microbial cells. Studies have shown that di- and tripeptides containing L-m-fluorophenylalanine can inhibit the growth of the yeast Candida albicans. nih.gov The parent L-m-fluorophenylalanine alone was found to be inactive, highlighting the importance of the peptide transport mechanism for cellular uptake. nih.gov

In the realm of antibacterial research, Fmoc-phenylalanine has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, synthetic peptides incorporating phenylalanine derivatives have exhibited broad-spectrum antimicrobial effects. For instance, linear and cyclic peptides containing arginine and 3,3-diphenyl-L-alanine have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus. mdpi.com

Table 1: Antimicrobial Activity of Phenylalanine Analogues

| Compound/Peptide | Target Organism | Assay | Key Findings |

|---|---|---|---|

| L-m-fluorophenylalanine-peptide conjugates | Candida albicans | Minimum Inhibitory Concentration (MIC) | MICs ranging from 0.5 to 63 µg/mL. nih.gov |

| Fmoc-phenylalanine | Gram-positive bacteria (including MRSA) | In vitro antibacterial assays | Reduces bacterial load. rsc.org |

| [DipR]5 (cyclic peptide with diphenylalanine) | S. pneumoniae | MIC | MIC values of 0.39–0.78 µM. mdpi.com |

| [DipR]5 (cyclic peptide with diphenylalanine) | C. parapsilosis | MIC | MIC value of 6.6 µM. mdpi.com |

| [DipR]5 (cyclic peptide with diphenylalanine) | A. fumigatus | MIC | MIC value of 1.6 µM. mdpi.com |

Anti-inflammatory Assays in Cultured Cells

The anti-inflammatory potential of phenylalanine analogues has been explored in various cell-based assays. A novel series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate (B1217596) derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net One of the most promising compounds from this series demonstrated significant inhibitory effects. researchgate.net

In another study, the anti-inflammatory properties of a slow-release formulation of amino acids, which included phenylalanine, were assessed in human intestinal Caco-2 cells. nih.gov The results indicated that this formulation could reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). nih.gov This suggests a potential role for such formulations in modulating intestinal inflammation. nih.gov

Furthermore, research into other fluorinated compounds has provided insights into their anti-inflammatory mechanisms. For example, a novel fluorophenyl benzimidazole (B57391) derivative was shown to possess anti-inflammatory properties in addition to its antihypertensive effects in animal models. nih.gov

Enzyme Activity Inhibition Assays

Fluorinated phenylalanine analogues have emerged as important building blocks in the design of potent and selective enzyme inhibitors. Their unique electronic properties can enhance binding affinity and specificity for the target enzyme.

A significant application of these analogues is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. (R)-2,4,5-Trifluorophenylalanine is a key component of sitagliptin (B1680988), a widely prescribed DPP-4 inhibitor. nih.govbeilstein-journals.org Similarly, (R)-2,5-Difluorophenylalanine is a crucial building block for the synthesis of LY2497282, another potent and selective DPP-4 inhibitor. nih.govbeilstein-journals.org DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in a glucose-dependent manner. beilstein-journals.org

In a different therapeutic area, bicyclic pyrrolidine (B122466) analogues that mimic the structure of phenylalanine have been developed as potent inhibitors of parasite phenylalanine tRNA synthetase (PheRS). acs.org These compounds show selectivity for the parasite enzyme over the human counterpart, making them promising candidates for the treatment of infections caused by pathogens like Toxoplasma gondii. acs.org

Table 2: Enzyme Inhibition by Fluorinated Phenylalanine Analogues

| Compound | Target Enzyme | Therapeutic Area |

|---|---|---|

| Sitagliptin (contains (R)-2,4,5-Trifluorophenylalanine) | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes nih.govbeilstein-journals.org |

| LY2497282 (contains (R)-2,5-Difluorophenylalanine) | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes nih.govbeilstein-journals.org |

| Bicyclic Pyrrolidine Analogues | Phenylalanine tRNA Synthetase (PheRS) | Antiparasitic acs.org |

In Vivo Pharmacological Evaluation (e.g., Oral Glucose Tolerance Tests for Antidiabetic Agents)

The in vivo evaluation of fluorinated phenylalanine analogues has provided crucial information on their pharmacological effects. Given that several of these analogues are components of DPP-4 inhibitors, their impact on glucose metabolism has been a key area of investigation. The oral glucose tolerance test (OGTT) is a standard method used to assess how the body processes glucose and to evaluate the efficacy of antidiabetic agents. umcutrecht.nl

While specific OGTT data for "3-Ethoxy-2,6-difluoro-DL-phenylalanine" is not available, the well-established clinical use of sitagliptin, which contains a trifluorophenylalanine moiety, confirms the in vivo efficacy of this class of compounds in improving glucose tolerance. beilstein-journals.org By inhibiting DPP-4, these drugs enhance the levels of active incretin hormones, leading to improved insulin secretion and reduced glucagon (B607659) levels, thereby lowering blood glucose. beilstein-journals.org

In a different context, a novel fluorophenyl benzimidazole derivative demonstrated potent antihypertensive activity in an L-NAME-induced hypertensive rat model. nih.govresearchgate.net This compound was found to have vasorelaxant, anti-oxidative, and anti-inflammatory properties, leading to the restoration of cardiovascular parameters. nih.gov

Furthermore, in vivo assays have been developed to study the activity of the phenylalanine hydroxylating system using deuterated L-phenylalanine, which can help in understanding metabolic disorders related to phenylalanine metabolism. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxy-2,6-difluoro-DL-phenylalanine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions involving fluorinated precursors. Optimization requires systematic variation of parameters like temperature (e.g., maintaining 80–100°C for ethoxy group stability), solvent polarity (e.g., DMF for solubility), and stoichiometry of fluorinating agents. Statistical methods like factorial design (e.g., 2^k designs) can minimize experimental trials while identifying critical factors . Melting point (219–221°C) and purity (≥97%) serve as key quality indicators .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address stereochemical ambiguity?

- Methodological Answer : Use a combination of NMR (¹H/¹⁹F for ethoxy/fluoro group verification), HPLC (chiral columns to resolve DL-enantiomers), and mass spectrometry (m/z 245.22 for molecular ion confirmation). For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may resolve ambiguities. Cross-validate results with computational simulations (e.g., DFT for expected spectral patterns) .

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do structural features (e.g., ethoxy/fluoro groups) influence this behavior?

- Methodological Answer : Solubility is limited in non-polar solvents (e.g., chloroform, benzene) due to polar functional groups but improves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions. Ethoxy groups enhance hydrophobicity compared to hydroxyl analogs, while fluorine atoms reduce basicity, affecting pH-dependent solubility. Experimental protocols should include sonication and controlled temperature gradients to mitigate precipitation .

Q. What safety protocols are essential for handling this compound in academic labs?

- Methodological Answer : Follow GHS hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitivity). Use PPE (nitrile gloves, goggles, lab coats), work in fume hoods, and avoid contact with oxidizers or strong acids. Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent decomposition. Emergency protocols must align with institutional Chemical Hygiene Plans .

Advanced Research Questions

Q. How can computational chemistry (e.g., QM/MM, DFT) predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states for fluorinated aromatic substitutions, while DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Pair computational outputs with experimental kinetics (e.g., stopped-flow spectroscopy) to validate reaction pathways. Tools like Gaussian or ORCA are recommended for accuracy .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated phenylalanine derivatives?

- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., enantiomeric purity, solvent residues). Use factorial design to isolate factors like pH, temperature, or catalyst loading. For in vitro studies, standardize cell lines and assay protocols (e.g., fixed incubation times) to reduce variability. Cross-reference with structurally analogous compounds (e.g., 4-fluoro-DL-phenylalanine) to contextualize results .

Q. How can membrane separation technologies improve enantiomeric resolution of DL mixtures in downstream applications?

- Methodological Answer : Chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) exploit size exclusion and stereochemical affinity. Optimize transmembrane pressure (1–5 bar) and flow rates (0.1–1 mL/min) using response surface methodology (RSM). Compare performance with HPLC enantioseparation to quantify efficiency gains. Monitor membrane fouling via SEM/EDX post-experiment .

Q. What role do fluorinated amino acids play in atmospheric chemistry studies, and how can their degradation pathways be modeled?

- Methodological Answer : Investigate photolytic degradation using smog chamber experiments with UV-Vis/GC-MS monitoring. Model tropospheric lifetimes via Arrhenius parameters derived from temperature-dependent kinetics. Compare with non-fluorinated analogs (e.g., ethoxy-phenylalanine) to assess fluorine’s impact on oxidation rates. Collaborate with computational groups to integrate results into global chemical transport models (e.g., GEOS-Chem) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。